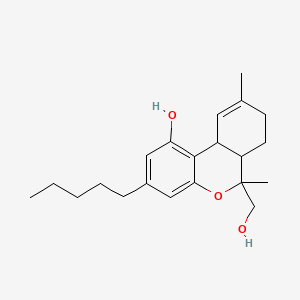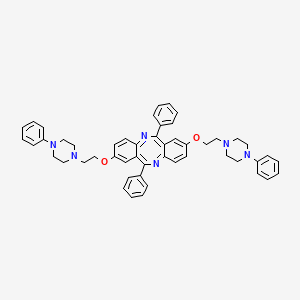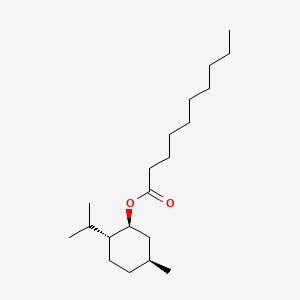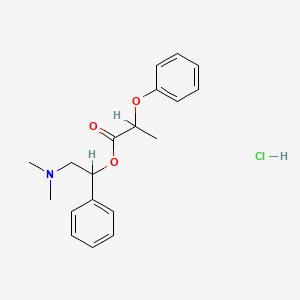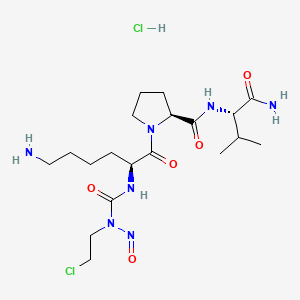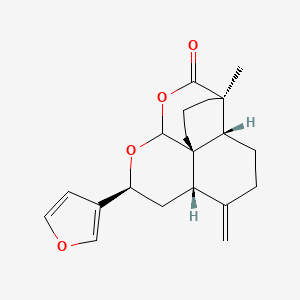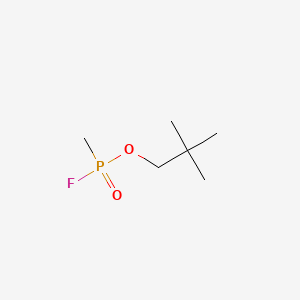
Neopentyl methylphosphonofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neopentyl methylphosphonofluoridate is an organophosphorus compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a neopentyl group attached to a methylphosphonofluoridate moiety, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of neopentyl methylphosphonofluoridate typically involves the reaction of neopentyl alcohol with methylphosphonofluoridic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include neopentyl alcohol, methylphosphonofluoridic acid, and a suitable catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow microreactors to enhance the efficiency and yield of the synthesis process. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, resulting in higher purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Neopentyl methylphosphonofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium iodide are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Neopentyl methylphosphonofluoridate has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of neopentyl methylphosphonofluoridate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Neopentyl glycol: Known for its stability and use in the production of polyesters and polyurethanes.
Methylphosphonofluoridate: A related compound with similar chemical properties but different applications.
Uniqueness: Neopentyl methylphosphonofluoridate stands out due to its unique combination of a neopentyl group and a methylphosphonofluoridate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
372-62-3 |
|---|---|
Molekularformel |
C6H14FO2P |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
1-[fluoro(methyl)phosphoryl]oxy-2,2-dimethylpropane |
InChI |
InChI=1S/C6H14FO2P/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3 |
InChI-Schlüssel |
ZPQGCTBCVSLWGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COP(=O)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



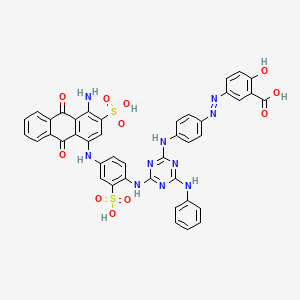
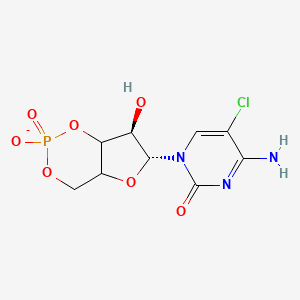



![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)
